Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
Description
Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester, is a compound that falls within the category of carbonic and carbonochloridic esters. These esters are known for their high reactivity with various functional groups, leading to the creation of synthetic intermediates. These intermediates have applications across a wide range of industries, including the production of pesticides, perfumes, drugs, polymers, dyes, and fuel additives .
Synthesis Analysis
The synthesis of carbonochloridic esters involves reactions with haloacetic esters, chloromethyl ethers, and chloroethyl sulfides. For example, the reaction of the 1,2-ethanediylbis(trithiocarbonic acid) dianion with these electrophilic reagents in tetrahydrofuran results in the formation of various trithiocarbonates, which are related to the carbonochloridic esters . Although not directly related to the synthesis of carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester, these reactions provide insight into the reactivity of similar compounds.
Molecular Structure Analysis
The molecular structure of carbonochloridic esters is not directly discussed in the provided papers. However, the related monomethyl ester of carbonic acid has been characterized using 1H- and 13C NMR spectroscopy, which suggests that similar analytical techniques could be applied to understand the structure of carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester .
Chemical Reactions Analysis
The reactivity of carbonochloridic esters is highlighted by their interaction with a variety of functional groups. The monomethyl ester of carbonic acid, a related compound, has been shown to react with hydroxo ions and methylating agents. The stability and reactivity of these compounds under ambient conditions are important considerations, as they influence the potential applications and handling of the esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbonochloridic esters are crucial for their commercial application. These properties include their reactivity, health and environmental effects, and the methods used for their manufacturing, analysis, storage, and transportation. The provided papers emphasize the importance of understanding these properties for the safe and effective use of carbonochloridic esters in various industries .
Scientific Research Applications
Oxidation and Synthesis Applications
- Efficient Oxidation of Alcohols: N,N'-Dibromo-N,N'-1,2-ethanediylbis(benzenesulphonamide) (BNBBS) is used for the oxidation of structurally diverse alcohols to the corresponding carbonyl compounds, highlighting the versatility of related compounds in synthetic chemistry without over-oxidation to carboxylic acids (Rostami, Mahboubifar, & Khazaei, 2008).
- Synthesis and Structural Analysis: The synthesis of 3,3'-[1,2-ethanediyl-bis(oxy-2,1-phenylene)]bis[1-(2-pyridyl)-2-propen-1-one] showcases the compound's utility in forming complex molecules with potential applications in material science and catalysis (Wang, Gong, Sun, & Yao, 2013).
Environmental and Analytical Chemistry
- Mercury Ion Partitioning: A bis-imidazolium ionic liquid with an ethylene-glycol spacer dramatically increases the distribution ratio of mercury ions from aqueous solution, indicating its use in environmental remediation and selective metal extraction (Holbrey, Visser, Spear, Reichert, Swatloski, Broker, & Rogers, 2003).
- Voltammetric Determination of Ascorbic and Uric Acid: The electrochemical characterization of a carbon nanotube paste electrode modified with 2,2'-[1,2-ethanediylbis(nitriloethylidyne)]-bis-hydroquinone demonstrates its application in the simultaneous voltammetric determination of ascorbic acid and uric acid, highlighting the potential for analytical applications in biochemistry and clinical diagnostics (Beitollahi, Mazloum Ardakani, Naeimi, & Ganjipour, 2009).
Chemical Properties and Reactivity
- Carbonic and Carbonochloridic Esters: The review on the chemistry of carbonic and carbonochloridic esters emphasizes their reactivity and applications in the synthesis of intermediates for pesticides, perfumes, drugs, polymers, dyes, and fuel additives. This highlights the broad utility of related esters in commercial and industrial applications (Damle, 2000).
properties
IUPAC Name |
2-[2-(2-carbonochloridoyloxyethoxy)ethoxy]ethyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O6/c9-7(11)15-5-3-13-1-2-14-4-6-16-8(10)12/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOIGJKHVZBFPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOC(=O)Cl)OCCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066164 | |
Record name | Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |
CAS RN |
17134-17-7 | |
Record name | C,C′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)] dicarbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17134-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonochloridic acid, C,C'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017134177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridic acid, C,C'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-ethanediylbis(oxy-2,1-ethanediyl) dicarbonochloridate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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